REACTION_CXSMILES
|
C([O:5][C:6](=[O:17])[C:7]1[CH:12]=[C:11]([CH2:13][CH3:14])[N:10]=[C:9]([CH2:15][CH3:16])[CH:8]=1)(C)(C)C.[ClH:18]>>[ClH:18].[CH2:13]([C:11]1[CH:12]=[C:7]([CH:8]=[C:9]([CH2:15][CH3:16])[N:10]=1)[C:6]([OH:17])=[O:5])[CH3:14] |f:2.3|
|
Name
|
|
Quantity
|
635 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C1=CC(=NC(=C1)CC)CC)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is dried under HV
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)C=1C=C(C(=O)O)C=C(N1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 523 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |